molecular formula C12H20Cl2N4O2S B15053441 Thiamine Hydrochloride hydrate

Thiamine Hydrochloride hydrate

Cat. No.: B15053441
M. Wt: 355.3 g/mol
InChI Key: HRRGFUABOUTVLC-UHFFFAOYSA-M
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Description

Contextual Significance in Pharmaceutical Materials Science

The solid-state properties of active pharmaceutical ingredients (APIs) like thiamine (B1217682) hydrochloride have a profound impact on their behavior during manufacturing processes and on the final product performance. In pharmaceutical materials science, the crystalline form of an API is a crucial factor that influences its physical and chemical stability, solubility, and bioavailability. Thiamine hydrochloride can exist in various crystalline forms, including polymorphs and pseudopolymorphs (hydrates). jst.go.jp The most stable and commonly marketed form is the monohydrate. jst.go.jp

The transformations between these forms, often triggered by environmental factors such as temperature and humidity, can significantly affect the quality of the final drug product. researchgate.netnih.gov For instance, the conversion from an anhydrous or less stable hydrate (B1144303) form to a more stable hydrate can lead to caking of powders and changes in the hardness and disintegration time of tablets. researchgate.netnih.gov Therefore, a thorough understanding of the material properties of thiamine hydrochloride hydrates is essential for developing robust and reliable pharmaceutical formulations. The choice of excipients and manufacturing processes, such as wet granulation, can also influence the hydration state and subsequent stability of thiamine hydrochloride in the final dosage form. researchgate.net

Overview of Hydration States and Pseudopolymorphism

Thiamine hydrochloride is known to exhibit pseudopolymorphism, meaning it can exist in different crystalline structures due to the presence of water molecules in the crystal lattice. These different hydration states are not true polymorphs but are referred to as hydrates. The primary hydration states of thiamine hydrochloride that have been identified and studied include an anhydrate (AH), a hemihydrate (HH), and a nonstoichiometric hydrate (NSH). nih.govresearchgate.netnih.gov

The nonstoichiometric hydrate is particularly interesting as its water content can vary, holding up to approximately one molar equivalent of water. researchgate.netnih.govresearchgate.net This form can be dehydrated to an isomorphic desolvate with minimal change to the crystal lattice. nih.gov The dehydration process is accompanied by a contraction of the crystal lattice. nih.govresearchgate.net Studies have shown that water molecules in the NSH crystal lattice are mobile at room temperature. nih.gov

The hemihydrate is another distinct hydrated form. nih.govresearchgate.net The transformation between these different hydrated states is often reversible and highly dependent on the surrounding environment, particularly humidity. nih.gov For example, the most stable monohydrate can be transformed into other forms by heating, and these forms can revert to the monohydrate by absorbing moisture from the air. jst.go.jp The transitions between these pseudocrystalline polymorphs can be investigated using various analytical techniques, including infrared (IR) spectrophotometry, X-ray powder diffraction (XRPD), and thermal analysis. jst.go.jpnih.gov The attenuated total reflection (ATR) method of IR spectrophotometry has been found to be particularly suitable for identifying these forms as it minimizes the risk of transformation during measurement. nih.gov

Table 1: Hydration States of Thiamine Hydrochloride

Hydration State Abbreviation Key Characteristics
Anhydrate AH Contains no water in the crystal lattice. Can sorb water to form a nonstoichiometric hydrate. nih.gov
Hemihydrate HH Contains approximately 0.5 moles of water per mole of thiamine hydrochloride. nih.govresearchgate.net Dehydration occurs at elevated temperatures and can be accompanied by chemical decomposition. nih.gov
Nonstoichiometric Hydrate NSH Water content can vary up to about 1 mole of water per mole of thiamine hydrochloride. researchgate.netnih.govresearchgate.net Can be dehydrated to an isomorphic desolvate with minimal structural change. nih.gov
Monohydrate - The most stable form and commonly found on the market. jst.go.jp

The different hydration states and their interconversions are critical considerations in the development of pharmaceutical products containing thiamine hydrochloride. The choice of a specific hydrate form and the control of environmental conditions during manufacturing and storage are essential to ensure the desired quality, stability, and performance of the final drug product.

Properties

Molecular Formula

C12H20Cl2N4O2S

Molecular Weight

355.3 g/mol

IUPAC Name

2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol;chloride;hydrate;hydrochloride

InChI

InChI=1S/C12H17N4OS.2ClH.H2O/c1-8-11(3-4-17)18-7-16(8)6-10-5-14-9(2)15-12(10)13;;;/h5,7,17H,3-4,6H2,1-2H3,(H2,13,14,15);2*1H;1H2/q+1;;;/p-1

InChI Key

HRRGFUABOUTVLC-UHFFFAOYSA-M

Canonical SMILES

CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCO.O.Cl.[Cl-]

Origin of Product

United States

Crystallographic and Structural Investigations of Thiamine Hydrochloride Hydrates

Polymorphic and Pseudopolymorphic Forms of Thiamine (B1217682) Hydrochloride

Thiamine hydrochloride can exist in several crystalline forms, including a nonstoichiometric hydrate (B1144303), a hemihydrate, a monohydrate, an anhydrate, and solvated forms like monomethanolate. jst.go.jpacs.orgresearchgate.net The interconversion between these forms is often influenced by environmental factors such as humidity and temperature. researchgate.netnih.govebi.ac.uk

Nonstoichiometric Hydrate (NSH)

The nonstoichiometric hydrate (NSH) of thiamine hydrochloride is a unique form where the water content can vary within the crystal lattice, containing up to approximately one molar equivalent of water. nih.gov This form can be dehydrated to an isomorphic desolvate with only minimal alterations to the crystal structure. nih.gov This dehydration process, however, does lead to a contraction of the crystal lattice, as evidenced by a decrease in d-spacings. nih.gov

Structurally, the NSH is characterized by water molecules that are not tightly bound within continuous channels. nih.gov Despite this, the water molecules exhibit rapid movement within the lattice at room temperature. nih.gov It is theorized that the cooperative deformation of thiamine molecules facilitates the departure of water from the lattice during dehydration. nih.gov The dehydration of NSH can be initiated at around 40°C. nih.gov Upon dehydration, NSH can transform into the anhydrate form. nih.gov

Crystallographic Data for Thiamine Hydrochloride Nonstoichiometric Hydrate (Monohydrate)
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 8.914(3)
b (Å) 16.775(3)
c (Å) 10.405(1)
β (°) 94.28(2)
Volume (ų) 1550.5
Z 4
Data sourced from IUCr Journals. iucr.org

Hemihydrate (HH)

Thiamine hydrochloride also forms a hemihydrate (HH), which contains half a mole of water per mole of thiamine hydrochloride. jst.go.jp This form is considered to be stable under normal conditions. jst.go.jp Unlike the NSH, the dehydration of the hemihydrate occurs at much higher temperatures, typically above 120°C, and is often accompanied by chemical decomposition. nih.gov

The crystal structure of the hemihydrate shows significant differences in the hydrogen bonding of water compared to the NSH. nih.gov Complete dehydration of the HH to the anhydrate form can be achieved through a solvent-mediated transformation in ethanol. nih.gov The use of water in processes like granulation can induce the transformation of the NSH form into the more stable HH form. mdpi.com

Crystallographic Data for Thiamine Hydrochloride Hemihydrate
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 12.338(2)
b (Å) 7.578(1)
c (Å) 17.581(2)
β (°) 107.87(1)
Volume (ų) 1563.8
Z 4
Data sourced from J-Stage. jst.go.jp

Monohydrate (MH)

The monohydrate (MH) form of thiamine hydrochloride is the most stable crystalline phase and is the form commonly available commercially. jst.go.jpresearchgate.net This form is identical to what has been previously referred to as the α-form. researchgate.net The monohydrate can be transformed into a high-temperature stable anhydrate form by heating to around 90°C. jst.go.jp This anhydrate readily absorbs water from the air to revert to the monohydrate form. jst.go.jp The dehydration of the monohydrate to an isomorphic desolvate results in a unit cell volume shrinkage of about 5%. researchgate.net

Anhydrate (AH)

An anhydrate (AH) form of thiamine hydrochloride also exists and is considered a metastable form, previously identified as the β-form. jst.go.jpresearchgate.net This form can be produced by the desolvation of the monomethanolate form at elevated temperatures (≥150 °C). acs.org The anhydrate exhibits a polymorphic transition at approximately 197°C to another, more stable high-temperature form. jst.go.jp The anhydrate readily absorbs water to transform into the monohydrate. researchgate.netnih.gov

Solvated Forms (e.g., Monomethanolate)

Thiamine hydrochloride can form solvates with solvents other than water. A notable example is the monomethanolate (MM), which forms when crystalline thiamine phases are exposed to anhydrous methanol (B129727). acs.orgfigshare.com The desolvation of this monomethanolate between 50-80°C yields a poorly crystalline intermediate that can then crystallize into the anhydrate form at higher temperatures. acs.orgresearchgate.net

When exposed to water vapor, the monomethanolate transforms into the hemihydrate, and at lower relative humidity, the nonstoichiometric hydrate can also be detected. acs.org Interestingly, exposure to polar solvent vapor can lead to the direct formation of the anhydrate. acs.org The crystal structure analysis reveals a nearly identical hydrogen-bonding network in the monomethanolate and the nonstoichiometric hydrate (with 1 mole of water). acs.orgresearchgate.net

Single Crystal Data for Thiamine Hydrochloride Monomethanolate (MM)
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 8.879(2)
b (Å) 17.062(4)
c (Å) 10.435(2)
β (°) 93.75(3)
Volume (ų) 1573.7(6)
Z 4
Data sourced from a study on the characterization of THCl methanol solvate. scribd.com

Advanced Crystallographic Techniques for Hydrate Characterization

A variety of advanced analytical techniques are employed to investigate the complex phase transitions of thiamine hydrochloride hydrates. These methods provide detailed insights into the crystal structures and the dynamics of hydration and dehydration.

Solid-State Nuclear Magnetic Resonance (SSNMR) spectroscopy is a powerful tool for studying the molecular-level structure and dynamics. For thiamine hydrochloride hydrates, SSNMR has been used to demonstrate the increase in molecular motion upon dehydration. researchgate.net Variable temperature ¹³C SSNMR studies have shown that water molecules move rapidly within the NSH crystal lattice at room temperature. nih.gov

X-ray Diffraction (XRD) , in both powder (PXRD) and single-crystal (SCXRD) forms, is fundamental for determining the crystal structure and identifying different polymorphic and pseudopolymorphic forms. nih.govresearchgate.net For instance, XRD was used to observe the lattice contraction during the dehydration of the NSH form. nih.gov Single-crystal to single-crystal dehydration studies using XRD have allowed for the determination of the crystal structures of both the hydrate and its isomorphic desolvate from a single crystal. researchgate.netfigshare.com

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are thermal analysis techniques used to study the thermal stability and phase transitions of the hydrates. nih.govresearchgate.net TGA can quantify the water content, while DSC can detect the energy changes associated with dehydration and polymorphic transitions. nih.gov

Hot Stage Microscopy (HSM) allows for the direct observation of physical changes in a crystal as a function of temperature. This technique was used to observe the development of surface cracks in NSH single crystals during dehydration. nih.gov

Dynamic Vapor Sorption (DVS) is used to study the interaction of the crystalline forms with water vapor, providing information on their hygroscopicity and the conditions under which different hydrates are formed or are stable. researchgate.net

These techniques, often used in combination, provide a comprehensive understanding of the complex solid-state chemistry of thiamine hydrochloride hydrates.

Single-Crystal X-ray Diffraction Studies

The crystallographic data reveal that the thiamine hydrochloride monohydrate crystallizes in the monoclinic space group P21/c. mendeley.com Upon dehydration, the crystal lattice undergoes a noticeable contraction, but the fundamental packing arrangement of the thiamine molecules is preserved. acs.orgacs.org This isomorphic relationship between the hydrated and dehydrated forms is a key characteristic. researchgate.net The planes of the pyrimidine (B1678525) and thiazolium rings in the thiamine molecule are observed to be at a significant dihedral angle to each other. mendeley.comresearchgate.net

Table 1: Single-Crystal Data for Thiamine Hydrochloride Monohydrate and Dehydrated Thiamine Hydrochloride acs.org

ParameterHydrateDehydrated Hydrate
FormulaC₁₂H₁₈ClN₄OSC₁₂H₁₇ClN₄OS
Formula Weight337.81319.80
Crystal SystemMonoclinicMonoclinic
Space GroupP21/cP21/c
a (Å)6.996.85
b (Å)20.5920.45
c (Å)12.7312.25
β (°)114.0113.8
V (ų)1672.41588.1
Z44
Dcalc (g/cm³)1.341.34

Note: The data presented is based on findings from cited research and may vary slightly between different studies.

Powder X-ray Diffraction Analysis

Powder X-ray diffraction (PXRD) is a powerful technique for characterizing the different crystalline forms (polymorphs and pseudopolymorphs) of thiamine hydrochloride. It is routinely used to identify phases, assess sample purity, and monitor transformations between different hydrated and anhydrous states. researchgate.netjst.go.jp

Studies have shown that thiamine hydrochloride can exist in several crystalline phases, including a nonstoichiometric hydrate (NSH), a hemihydrate (HH), and an anhydrate (AH). nih.govnih.gov The NSH can contain up to approximately one molar equivalent of water and can be dehydrated to an isomorphic desolvate with minimal change in the lattice structure, a phenomenon observable by PXRD. nih.gov In contrast, the transformation of the hemihydrate upon heating is more complex and can lead to a loss of long-range order. nih.gov

Variable Temperature X-ray Powder Diffraction

Variable temperature X-ray powder diffraction (VT-XRPD) is employed to study the structural changes in thiamine hydrochloride hydrates as a function of temperature. This method is particularly useful for investigating dehydration and phase transition processes in real-time.

By gradually heating a sample of thiamine hydrochloride hydrate and collecting PXRD patterns at different temperatures, researchers can pinpoint the temperatures at which dehydration and polymorphic transitions occur. For example, the dehydration of the nonstoichiometric hydrate (NSH) to its isomorphic desolvate can be monitored, showing a gradual shift in diffraction peaks corresponding to the contraction of the unit cell as water is removed. acs.org Studies have shown that this dehydration is initiated at approximately 40°C. nih.gov

VT-XRPD has also been used to study the stability of different forms. For instance, an anhydrate form (referred to as Form II) undergoes a polymorphic transition to another high-temperature form (Form III) at about 197°C. jst.go.jp The technique also reveals that Form III can readily transform back to the monohydrate (Form I) by absorbing moisture from the air. jst.go.jp These dynamic studies provide critical information on the thermal stability and transformation pathways of the various crystalline forms of thiamine hydrochloride.

Molecular Level Structural Analysis

Understanding the molecular interactions within the crystal lattice is fundamental to explaining the observed physical properties and behaviors of thiamine hydrochloride hydrates.

Hydrogen Bonding Network Elucidation

The hydrogen bonding network plays a critical role in the crystal structure and stability of thiamine hydrochloride hydrates. The water molecules are integral to this network, forming hydrogen bonds with the thiamine molecules. acs.orgnih.gov

In the hydrated form, the water molecules are hydrogen-bonded to the hydroxyethyl (B10761427) functional group of the thiamine molecule. acs.org The crystal structures of the nonstoichiometric hydrate (NSH) and the hemihydrate (HH) show significant differences in the hydrogen bonding involving water molecules, which explains their different dehydration behaviors. nih.gov The removal of these water molecules upon dehydration directly impacts the molecular interactions and leads to structural reorganization. acs.org In addition to the water-mediated hydrogen bonds, the structure also features weak C-H···Cl hydrogen bonds. researchgate.net Crystal structure analysis of a thiamine hydrochloride monomethanolate revealed a hydrogen-bonding network that is nearly identical to that of the nonstoichiometric hydrate (with 1 mole of water). acs.org

Lattice Dynamics and Structural Reorganization

The dehydration of thiamine hydrochloride hydrates induces significant changes in lattice dynamics and leads to structural reorganization. The loss of water from the crystal lattice is not a passive event but an active process that affects the entire crystal structure.

Upon dehydration, the crystal lattice contracts, as evidenced by a decrease in the unit cell volume of about 5%. acs.org This lattice shrinkage is a direct consequence of the removal of water molecules and the subsequent rearrangement of the thiamine molecules to achieve a more stable, albeit contracted, packing. nih.gov Despite the lack of continuous hydration channels in the crystal lattice of the nonstoichiometric hydrate, it is hypothesized that a cooperative deformation of the thiamine molecules facilitates the nondisruptive departure of water molecules from the lattice. nih.gov The dehydration process can also lead to the development of surface cracks on the single crystals. nih.gov

Influence of Water Content on Crystal Lattice Parameters

The amount of water present in the crystal lattice has a direct and measurable influence on the crystal lattice parameters of thiamine hydrochloride hydrates. As a nonstoichiometric hydrate, the water content can vary depending on the ambient water vapor pressure, and this variation is reflected in the dimensions of the unit cell. researchgate.netacs.org

Spectroscopic and Computational Characterization of Hydration Phenomena

Solid-State Nuclear Magnetic Resonance (SSNMR) Spectroscopy

Solid-state Nuclear Magnetic Resonance (SSNMR) spectroscopy serves as a powerful, non-invasive tool to probe the structural and dynamic properties of thiamine (B1217682) hydrochloride hydrates. It provides detailed insights into the local chemical environment of atomic nuclei, offering a unique window into the effects of hydration and dehydration.

Dehydration-Induced Spectral Changes

The process of dehydration in thiamine hydrochloride hydrates, particularly the nonstoichiometric hydrate (B1144303) (NSH), induces significant and observable changes in SSNMR spectra. nih.gov Thiamine hydrochloride can exist as a nonstoichiometric hydrate (NSH), which can contain up to approximately one molar equivalent of water, and a hemihydrate (HH). nih.gov The NSH can be dehydrated to an isomorphic desolvate (ID) with minimal alteration to the crystal lattice structure. nih.gov

Step-wise dehydration of the NSH results in gradual shifts in the SSNMR peaks, indicating a continuum between the fully hydrated NSH and the dehydrated ID form. nih.gov This suggests that the water molecules are not rigidly fixed within the crystal lattice but are in a state of dynamic exchange. The loss of water leads to a contraction of the unit cell volume by about 5% and a slight increase in the free volume within the crystal structure. acs.orgresearchgate.net This alteration in the crystal lattice is accompanied by an increase in molecular motion, which is detectable through SSNMR ¹H and ¹³C T1 relaxation time measurements. acs.orgresearchgate.net A shorter T1 relaxation time typically implies greater molecular mobility. acs.org The most significant change in T1 is observed for the carbon atoms of the hydroxyethyl (B10761427) functional group, which is directly involved in hydrogen bonding with the water molecules in the hydrated form. acs.orgresearchgate.net

The dehydration process is also associated with physical changes, such as the development of surface cracks parallel to specific crystallographic planes in the NSH single crystal. nih.gov Despite the absence of continuous hydration channels within the crystal lattice, it is hypothesized that a cooperative deformation of the thiamine molecules facilitates the non-disruptive departure of water molecules from the lattice. nih.gov

Variable Temperature ¹³C SSNMR Studies of Water Mobility

Variable temperature (VT) ¹³C SSNMR studies provide further evidence of the dynamic nature of water molecules within the thiamine hydrochloride hydrate crystal lattice. These studies reveal that water molecules exhibit rapid movement at room temperature. nih.gov The thiamine molecules themselves are observed to transiently exist in distinct hydrated and dehydrated states, further supporting the model of a dynamic equilibrium. nih.gov

The increased molecular mobility upon dehydration, as indicated by shorter T1 relaxation times, is a key finding from these studies. acs.orgresearchgate.net For instance, the T1H values for the hydrated and dehydrated forms have been measured to be 11.2 and 1.8 seconds, respectively, signifying a substantial increase in mobility in the dehydrated state. acs.org This increased mobility is not uniform across the entire molecule; the hydroxyethyl side chain, which is hydrogen-bonded to water in the hydrate, shows the most significant change. acs.orgresearchgate.net This demonstrates the profound impact of molecular interactions on the mobility of specific parts of the molecule. acs.orgresearchgate.net

GIPAW NMR Calculations for Hydration Effects

To complement experimental SSNMR data, computational methods such as Gauge-Including Projector-Augmented Wave (GIPAW) NMR calculations are employed. nih.gov These quantum chemical calculations help to explain the observed changes in the NMR spectra at a molecular level. nih.govresearchgate.net By performing calculations on thiamine hydrochloride hydrates with varying degrees of hydration, researchers can predict and understand the influence of water molecules on the chemical shielding of different carbon atoms. nih.gov

GIPAW calculations have been instrumental in explaining the differences in the relative stability of various hydrated forms and the spectral changes observed upon dehydration. nih.govresearchgate.net For example, these calculations can elucidate why the dehydration of the monohydrate is less demanding than that of the hemihydrate. nih.gov The presence of water molecules has a significant impact on the calculated chemical shift (δ) values for most carbon atoms. nih.gov Analysis of the changes in the experimental ¹³C CP/MAS NMR spectra resulting from the dehydration of NSH revealed that this process has the greatest impact on the chemical shift values of specific carbon atoms, a finding that can be correlated with and explained by GIPAW calculations. mdpi.com

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing infrared and Raman techniques, provides complementary information to SSNMR by probing the vibrational modes of the molecules. These techniques are highly sensitive to changes in chemical bonding and intermolecular interactions, such as hydrogen bonding, making them ideal for studying hydration phenomena.

Infrared (IR) Spectrophotometry

Infrared (IR) spectrophotometry is a valuable technique for identifying and distinguishing between different pseudo-crystalline polymorphs of thiamine hydrochloride that are dependent on their hydration states. researchgate.net The IR spectra can be sensitive to the measurement environment, which can affect the hydration status of the sample. researchgate.net

Different sampling methods in IR spectroscopy can yield different results. For instance, using the potassium chloride (KCl) disk method, it is possible to identify certain forms based on their characteristic absorption bands, while other forms may not be clearly distinguishable. researchgate.net However, the attenuated total reflection (ATR) method has been shown to be more effective in identifying the three pseudo-crystalline forms based on their unique characteristic absorptions. researchgate.net The ATR method is advantageous as it requires no sample pretreatment and can be performed quickly, making it suitable for identifying easily transformable crystalline forms like the pseudo-crystalline polymorphs of thiamine hydrochloride. researchgate.net

The IR spectrum of thiamine hydrochloride exhibits characteristic bands corresponding to various functional groups, including -NH2, -OH, aromatic -CH, and aliphatic -CH stretching vibrations. inoe.ro The presence of water of hydration can influence the position and shape of these bands, particularly those involved in hydrogen bonding. For instance, the stretching vibration of the primary amine (NH2) is identified around 2960 cm⁻¹. researchgate.net The coupling of C=C and C=N stretching vibrations of the pyrimidine (B1678525) ring results in strong bands between 1600 and 1500 cm⁻¹. researchgate.net

Raman Spectroscopy Applications

Raman spectroscopy is another powerful vibrational spectroscopy technique that offers several advantages for the study of thiamine hydrochloride hydrates. It is particularly sensitive to intramolecular alterations in the molecular backbone and can be used to distinguish between different polymorphic and hydrated forms. colab.wssfu.ca

FT-Raman spectra of solid thiamine hydrochloride have revealed the presence of the protonated molecular form. sfu.ca The technique can also be used for quantitative analysis, for example, to determine the concentration of thiamine hydrochloride in pharmaceutical tablets. colab.wsresearchgate.net Studies have shown that Raman spectroscopy can provide reliable and fast quantification, with low relative standard errors of prediction. colab.wsresearchgate.net

Raman spectra of solid thiamine hydrochloride show characteristic peaks that can be assigned to specific vibrational modes. For example, peaks have been observed at 344 cm⁻¹ (angular deformation of the thiazole (B1198619) ring out of plane), 749 cm⁻¹ (pyrimidine ring breathing), and 868 cm⁻¹ (C-S stretching). researchgate.net These spectral features can be used to identify the compound and monitor changes in its structure due to hydration or other factors.

Thermal Analysis Techniques

Thermal analysis techniques are crucial for characterizing the hydration and dehydration phenomena of pharmaceutical compounds like this compound. By monitoring physical and chemical changes as a function of temperature, these methods provide detailed insights into the stability of hydrates and the thermodynamics of their transformation.

Differential Thermal Analysis (DTA)

Differential Thermal Analysis (DTA) is a thermo-analytic technique that measures the temperature difference between a substance and an inert reference material as they are subjected to a controlled temperature program. slideshare.net This difference in temperature provides information about physical and chemical changes occurring in the sample, such as phase transitions, dehydration, and decomposition. slideshare.netvbcop.org

When a sample of this compound is heated, endothermic or exothermic events are recorded as peaks in the DTA curve. vbcop.org Dehydration processes, involving the loss of water molecules from the crystal lattice, typically manifest as broad endothermic peaks. vbcop.org The shape, size, and temperature range of these peaks can be used to characterize the nature of the water molecules and their bonding within the crystal structure. DTA curves serve as a qualitative "fingerprint" for substances and are often used in conjunction with thermogravimetric analysis (TGA) to provide a more complete picture of thermal behavior. vbcop.org For instance, an endotherm in the DTA curve that corresponds to a mass loss in the TGA curve confirms a dehydration event.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) provides quantitative information about the thermal stability and composition of a material by continuously measuring its mass as a function of temperature or time in a controlled atmosphere. This technique is particularly effective for studying the dehydration processes of thiamine hydrochloride hydrates.

Research has identified different hydrated forms of thiamine hydrochloride (THCl), primarily a non-stoichiometric hydrate (NSH) and a hemihydrate (HH). nih.govnih.gov TGA studies reveal distinct differences in their thermal stability:

The non-stoichiometric hydrate (NSH) begins to dehydrate at a relatively low temperature, with water loss initiating at approximately 40°C. nih.gov This form can contain up to one molar equivalent of water and dehydrates to form an isomorphic desolvate. nih.gov

The hemihydrate (HH) is significantly more thermally stable. Its dehydration occurs at much higher temperatures, typically above 120°C, and is accompanied by chemical decomposition of the thiamine molecule itself. nih.gov

These findings highlight the different ways water is incorporated into the crystal lattice of the two hydrate forms.

Hydrate FormDehydration Onset Temperature (°C)Associated PhenomenaSource
Non-stoichiometric Hydrate (NSH)~40Dehydration to isomorphic desolvate nih.gov
Hemihydrate (HH)>120Dehydration with decomposition nih.gov

Differential Scanning Calorimetry (DSC) in Hydrate Transformation Studies

Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique that measures the difference in heat flow required to increase the temperature of a sample and a reference. It is used to study thermal transitions and to quantify the energy associated with them.

In the study of this compound, DSC is instrumental in investigating the energetics of hydrate transformations. DSC thermograms of thiamine standards show characteristic endothermic peaks, with one study reporting peaks at 120°C and 260°C, which can be attributed to melting and decomposition events. researchgate.net

When applied to hydrate transformation studies, DSC corroborates findings from TGA.

For the non-stoichiometric hydrate (NSH) , dehydration is observed as an endothermic event beginning around 40°C. nih.gov

For the more stable hemihydrate (HH) , the dehydration endotherm appears at a much higher temperature (>120°C), confirming its greater thermal stability. nih.gov

The precise temperature and enthalpy of these transitions, as measured by DSC, are critical for understanding the relative stability of different hydrate forms and the influence of water on the crystal lattice.

Material/FormObserved Thermal EventPeak Temperature (°C)Source
Thiamine StandardMelting Endotherm120 researchgate.net
Thiamine StandardMelting/Decomposition Endotherm260 researchgate.net
Non-stoichiometric Hydrate (NSH)Dehydration Onset~40 nih.gov
Hemihydrate (HH)Dehydration Onset>120 nih.gov

Computational Chemistry Approaches

Computational chemistry provides molecular-level insights that complement experimental data. Methods like Density Functional Theory (DFT) and Density Functional Tight Binding (DFTB) are used to model the structure, stability, and dynamics of thiamine hydrochloride hydrates, helping to explain observed phenomena. mdpi.comresearchgate.netnih.gov

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It allows for the calculation of molecular properties and provides a theoretical framework for understanding experimental results, such as those from NMR spectroscopy. mdpi.comnih.gov

In the context of thiamine hydrochloride hydrates, DFT calculations have been performed to:

Characterize different hydrate forms: Studies have focused on the non-stoichiometric hydrate (NSH) and the hemihydrate (HH). mdpi.com

Explain relative stability: By calculating the total energies of different structures, DFT can explain the differences in the thermodynamic stability between hydrate forms. mdpi.comresearchgate.net

Interpret spectroscopic data: DFT calculations, such as those using the Gauge-Including Projector Augmented Wave (GIPAW) method, are used to compute NMR chemical shifts. mdpi.com This helps in the proper assignment of experimental spectra and in understanding how hydration state affects the electronic environment of different atoms. mdpi.com

These calculations are typically performed under periodic boundary conditions using software like CASTEP to accurately model the crystalline solid state. mdpi.comnih.gov

ParameterSpecificationPurposeSource
Computational MethodDensity Functional Theory (DFT)To calculate electronic structure and properties. mdpi.comresearchgate.net
SoftwareCASTEPTo perform calculations under periodic boundary conditions. mdpi.comnih.gov
ApplicationGeometry OptimizationTo find the lowest energy structure of the hydrate. mdpi.com
ApplicationGIPAW NMR CalculationsTo calculate NMR parameters and aid in spectral assignment. mdpi.com

Density Functional Tight Binding (DFTB) Studies

The Density Functional Tight Binding (DFTB) method is an approximate version of DFT that offers a balance between computational cost and accuracy, making it suitable for larger systems and molecular dynamics simulations. mdpi.comscielo.br It is based on a second-order expansion of the DFT total energy around a reference density, using pre-calculated parameters. nih.gov

For thiamine hydrochloride hydrates, DFTB studies have been employed to investigate the dynamic behavior of the system. mdpi.comresearchgate.net Key aspects of these studies include:

Molecular Dynamics Simulations: DFTB is used to simulate the movement of atoms over time, providing insights into processes like water diffusion within the crystal lattice. mdpi.com

Geometry Optimization: Similar to DFT, DFTB can be used to optimize the crystal structures of the hydrates. mdpi.comresearchgate.net

These simulations were performed using software such as DFTB+ and utilized libraries of Slater-Koster atomic parameters with dispersion corrections to accurately model the system. mdpi.com The results from DFTB calculations help to explain experimental observations at a molecular level, such as changes in spectroscopic data with varying degrees of hydration. mdpi.comnih.gov

ParameterSpecificationPurposeSource
Computational MethodDensity Functional Tight Binding (DFTB)To perform efficient quantum mechanical calculations. mdpi.comresearchgate.net
SoftwareDFTB+To run geometry optimization and molecular dynamics. mdpi.com
ApplicationMolecular DynamicsTo simulate the dynamic behavior of hydrates. mdpi.com
CorrectionsUFF-based Lennard-Jones dispersion correctionsTo account for non-covalent interactions. mdpi.com

Molecular Dynamics Simulations in Crystal Systems

Molecular dynamics (MD) simulations serve as a powerful computational tool to investigate the behavior of crystalline systems at an atomic level. In the context of this compound, MD simulations, particularly those employing the Density Functional Tight Binding (DFTB) semi-empirical method, have been utilized to explore the structural dynamics and stability of its various hydrated forms. mdpi.comresearchgate.net This approach is favored for its ability to provide accurate results at a reasonable computational cost, which is crucial for simulating complex crystal lattices. researchgate.net

Research in this area has focused on understanding the behavior of different hydrates of thiamine hydrochloride, such as the non-stoichiometric hydrate (NSH) and the hemihydrate (HH), and their response to changes in hydration levels. mdpi.comresearchgate.net Prior to conducting MD simulations, the crystal structures of these hydrates are typically optimized to find their most stable geometric configurations. researchgate.net

During MD simulations performed at a semi-empirical quantum mechanical level on various forms of thiamine hydrochloride hydrates, including the fully hydrated, partially dehydrated, and anhydrous forms, no significant conformational changes were reported. mdpi.comresearchgate.net For the non-stoichiometric hydrate (NSH), which can exist with varying water content, this stability was expected. mdpi.com However, the observation that the dehydrated hemihydrate (HH) structure also showed no major changes in its unit cell dimensions during the simulations was noted as an intriguing finding, especially given that experimental work has suggested the instability of this form upon complete dehydration. mdpi.com

The simulations aim to shed light on the process of gradual dehydration by systematically removing water molecules from the crystal lattice. mdpi.com For instance, in the case of the NSH monohydrate, the process can be simulated by removing water molecules one by one to create forms with lower hydration levels, such as a 0.75 hydrate. mdpi.com The energetic similarity between different partially dehydrated forms of the hemihydrate suggests that the removal of water molecules from its crystal lattice may occur in a more random fashion compared to the non-stoichiometric hydrate. mdpi.comresearchgate.net

The tables below present the optimized unit cell dimensions for the monohydrate (MH) and hemihydrate (HH) forms of thiamine hydrochloride at various hydration levels, as determined by DFTB+ calculations before the commencement of molecular dynamics simulations. researchgate.net

Table 1: Optimized (DFTB+) Unit Cell Dimensions of Monohydrate (MH) Structures

Hydration Ratioa (Å)b (Å)c (Å)
MH4W (Monohydrate)11.08211.23513.068
MH3W (0.75 Hydrate)10.99911.16113.042
MH2W (Hemihydrate)10.91611.08713.016
MH0W (Anhydrous)10.75110.93912.964

Data sourced from MDPI researchgate.net

Table 2: Optimized (DFTB+) Unit Cell Dimensions of Hemihydrate (HH) Structures

Hydration Ratioa (Å)b (Å)c (Å)
HH4W (Monohydrate)12.0119.38714.542
HH2W (Hemihydrate)11.8989.31314.498
HH0W (Anhydrous)11.7859.23914.454

Data sourced from MDPI researchgate.net

These computational studies, including molecular dynamics simulations, are instrumental in explaining the relative stability of different hydrated forms and the changes observed upon dehydration at a molecular level. mdpi.comresearchgate.net They provide a theoretical framework that complements experimental findings from techniques like solid-state NMR and X-ray diffraction. mdpi.comnih.gov

Chemical Stability and Degradation Pathways of Thiamine Hydrochloride Hydrates

Kinetic Studies of Chemical Degradation

Kinetic studies provide a quantitative understanding of the rate at which thiamine (B1217682) hydrochloride hydrate (B1144303) degrades and how various environmental factors influence this rate.

The degradation of thiamine hydrochloride in aqueous solutions and in solid forms, such as directly compressed tablets, has been widely reported to follow first-order or pseudo-first-order reaction kinetics. dss.go.thtandfonline.comnih.govd-nb.infotandfonline.com This means that the rate of degradation is directly proportional to the concentration of thiamine present. The first-order reaction can be described by the following equation:

ln([A]t / [A]0) = -kt

where:

[A]t is the concentration of thiamine at time t

[A]0 is the initial concentration of thiamine

k is the first-order rate constant

The rate constant, often denoted as k or kobs (observed rate constant), is a key parameter derived from kinetic studies. dss.go.thd-nb.info It quantifies the rate of degradation under specific conditions. By plotting the natural logarithm of the remaining thiamine concentration against time, a linear relationship is typically observed, the slope of which corresponds to the negative rate constant (-k). d-nb.info

The magnitude of the rate constant is dependent on several factors, including the type and concentration of excipients used in a formulation. tandfonline.com For instance, in directly compressed tablets, the nature of the vehicle can significantly impact the degradation rate. tandfonline.com

Interactive Table: First-Order Degradation of Thiamine Hydrochloride

ConditionReaction OrderKey Findings
Aqueous SolutionFirst-Order or Pseudo-First-OrderDegradation rate is dependent on the initial concentration. d-nb.inforesearchgate.net
Directly Compressed TabletsFirst-OrderThe rate constant (K) is influenced by the type and concentration of the vehicle used. tandfonline.com

The degradation kinetics of thiamine hydrochloride hydrate are highly sensitive to environmental conditions.

pH: The pH of the medium is a critical determinant of thiamine stability. Thiamine is significantly more stable in acidic conditions, particularly at a pH below 6.0. d-nb.infonih.govdntb.gov.ua As the pH increases into the neutral and alkaline ranges, the rate of thiamin loss is accelerated. dss.go.th The less stable form of thiamine, with an unprotonated pyrimidine (B1678525) N1, becomes the predominant species at a pH above 6.0. d-nb.info Studies have shown that in buffer solutions, thiamine stability decreases as the pH increases. dss.go.th For example, the stability of thiamine in both phosphate (B84403) and citrate (B86180) buffers decreases as the pH moves from 4 to 7. dss.go.th

Temperature: An increase in temperature generally accelerates the degradation of thiamine hydrochloride, following the Arrhenius relationship. tandfonline.comclemson.edu Studies have shown that thiamine loss increases with rising temperatures in both solution and solid states. nih.govnih.govnih.govresearchgate.net For instance, in solutions stored at various temperatures (25, 40, 60, and 80 °C), the rate of degradation increases significantly with each temperature increment. nih.govdntb.gov.ua The activation energy (Ea) for the degradation reaction, which indicates the sensitivity of the reaction rate to temperature, has been determined in various studies. Activation energies for thiamine hydrochloride in solution have been reported to be in the range of 21-32 kcal/mol. nih.gov

Humidity: In the solid state, such as in tablets or powders, humidity or water activity (aw) plays a crucial role in thiamine stability. tandfonline.comresearchgate.net Higher relative humidity conditions lead to increased moisture content in the product, which in turn accelerates the degradation rate. tandfonline.com A log-linear relationship has been observed between the degradation rate constant (K) and the moisture content of tablets. tandfonline.com The stability of both thiamine mononitrate and thiamine hydrochloride was found to be slightly lower at a higher water activity of 0.86 compared to 0.58. researchgate.net

Buffer Systems: The type and concentration of buffer salts can also affect thiamine degradation, independent of the pH. dss.go.th For instance, at lower pH values (4 and 5), thiamine is more stable in phosphate buffer compared to citrate buffer. dss.go.th Conversely, at higher pH values (6 and 7), it is more stable in citrate buffer. dss.go.th The degradation rate also tends to increase with increasing buffer salt concentration, suggesting a catalytic effect of the buffer salts. dss.go.th

Interactive Table: Influence of Environmental Factors on Thiamine Hydrochloride Degradation

FactorEffect on StabilityResearch Findings
pH Decreases with increasing pHMore stable in acidic conditions (pH < 6.0). d-nb.infonih.govdntb.gov.ua The rate of loss is accelerated in neutral and alkaline conditions. dss.go.th
Temperature Decreases with increasing temperatureDegradation follows the Arrhenius equation. tandfonline.com Loss increases at higher temperatures in both solution and solid states. nih.govnih.govnih.govresearchgate.net
Humidity/Water Activity Decreases with increasing humidity/awHigher relative humidity accelerates degradation in solid forms. tandfonline.com Stability is slightly lower at higher water activity. researchgate.net
Buffer Systems Dependent on buffer type and concentrationBuffer salts can catalyze degradation. dss.go.th Stability varies between phosphate and citrate buffers at different pH levels. dss.go.th

Degradation Mechanisms and Product Characterization

The degradation of this compound can proceed through several pathways, leading to a variety of degradation products.

The primary degradation pathway for thiamine hydrochloride is dependent on the pH of the environment.

Hydrolytic Cleavage: Under acidic conditions (pH ≤ 6), the main degradation route is the hydrolytic cleavage of the methylene (B1212753) bridge that connects the pyrimidine and thiazole (B1198619) rings. dss.go.th This reaction results in the formation of two main degradation products.

Oxidation/Reduction Reactions: Thiamine is also susceptible to degradation via oxidation and reduction reactions. nih.gov The presence of oxidizing agents can lead to the formation of thiochrome (B1210408) (a fluorescent compound) and other oxidation products. Reduction, for example by substances like sodium metabisulfite, can also cause degradation. nih.gov

Other Pathways: Different degradation pathways can lead to a variety of products, which can also have sensory implications, such as the development of off-odors. nih.gov The degradation pathway can differ between different salt forms of thiamine, as suggested by different activation energies of degradation. d-nb.inforesearchgate.net

Several degradation products of thiamine hydrochloride have been identified through various analytical techniques.

The hydrolytic cleavage of thiamine under acidic conditions yields:

2-methyl-4-amino-5-hydroxymethyl pyrimidine (HMP) dss.go.th

4-methyl-5-(β-hydroxyethyl)thiazole (HET) dss.go.thnih.gov

In some instances, other degradation products have been observed. For example, an oxidative degradation product with a mass-to-charge ratio (m/z) of 351.1604 has been identified in injectable formulations, potentially due to interactions with excipients. researchgate.netresearchgate.net Other identified impurities in thiamine hydrochloride preparations include thiamine sulfate (B86663) ester, desmethyl thiamine, oxothiamine, thioxothiamine, ethylthiamine, acetylthiamine, and chlorothiamine. researchgate.net In the presence of oxygen, riboflavin (B1680620) can promote the conversion of thiamine to lumiflavin (B1675435) and luminochrome. nih.gov

The physical state of this compound and the surrounding water activity are significant factors in its stability, particularly in solid formulations.

Water Activity (aw): As a measure of the available water in a system, water activity is a critical parameter for predicting the stability of solid-state products. An increase in water activity generally leads to a higher rate of thiamine degradation. researchgate.net This is because water can act as a plasticizer, increasing molecular mobility within the solid, and can also directly participate in hydrolytic degradation reactions.

Physical State: The physical form of thiamine hydrochloride, whether crystalline or amorphous, has a profound impact on its stability. The amorphous state is generally more reactive and less stable than the crystalline state. nih.govresearchgate.net This increased reactivity is often attributed to the greater molecular mobility and higher hygroscopicity of the amorphous form. nih.gov For example, thiamine has been found to be more labile in the amorphous state compared to its crystalline counterpart. researchgate.net When formulated in amorphous solid dispersions with polymers like polyvinylpyrrolidone (B124986) (PVP), the degradation of thiamine can increase due to the greater surface area and enhanced drug-excipient interactions. nih.gov

Impurity Profiling and Control Strategies

A comprehensive understanding of potential impurities is essential for maintaining the quality of this compound. This involves robust analytical techniques to identify and quantify impurities, detailed characterization of their structures, and implementing effective control measures throughout the manufacturing process.

Methodologies for Impurity Detection (e.g., HPLC-UV, LC-MS/MS/QTOF)

The detection and quantification of impurities in this compound rely on sophisticated analytical techniques that offer high sensitivity and specificity.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) is a cornerstone for impurity profiling. A common approach is Reverse-Phase HPLC (RP-HPLC), which separates compounds based on their hydrophobicity. For thiamine and its impurities, a C18 column (octadecyl silane) is frequently used. sdbindex.comresearchgate.net The mobile phase often consists of a buffered aqueous solution, sometimes containing an ion-pair reagent like hexane (B92381) sulphonic acid to improve the peak shape of the basic thiamine molecule, mixed with organic solvents such as acetonitrile (B52724) and methanol (B129727). sdbindex.comresearchgate.netresearchgate.net Detection is typically carried out at a wavelength of around 248 nm, where thiamine and many of its related substances exhibit strong absorbance. sdbindex.comresearchgate.net This method has been systematically validated according to ICH Q2 (R1) guidelines, demonstrating its precision, accuracy, and linearity for quantifying impurities. sdbindex.comscilit.combohrium.com

Liquid Chromatography-Mass Spectrometry (LC-MS) , particularly with tandem mass spectrometry (MS/MS) and Quadrupole Time-of-Flight (QTOF) analyzers, provides a powerful tool for both detecting and identifying unknown impurities. sdbindex.comresearchgate.net While the phosphate buffers often used in HPLC-UV are not compatible with mass spectrometry, alternative LC-MS compatible methods have been developed. researchgate.netnih.gov These methods are crucial for elucidating the structures of degradation products formed during stability studies. sdbindex.comresearchgate.net LC-MS/MS/QTOF can provide accurate mass measurements, which helps in determining the elemental composition of an impurity, and fragmentation patterns that offer clues to its chemical structure. sdbindex.comresearchgate.net

Table 1: Analytical Methodologies for Impurity Detection

Methodology Stationary Phase Mobile Phase Components Detection Application
HPLC-UV Octadecyl silane (B1218182) (C18) Phosphate buffer, ion-pair reagent, acetonitrile, methanol UV at ~248 nm Quantification of known impurities and degradation products.
LC-MS/MS/QTOF Reversed-phase columns MS-compatible buffers (e.g., with volatile ion-pairing agents) Mass Spectrometry (MS, MS/MS) Identification and structural elucidation of unknown impurities.

Characterization of Impurities and Oxidative Degradation Products

Impurities in this compound can be broadly categorized as process-related impurities, which arise during synthesis, and degradation products, which form during storage or due to environmental factors like heat, light, and oxidation. chemicea.com

Process-Related Impurities: These can include starting materials, intermediates, and by-products from side reactions. Examples of known process-related impurities include:

Thiamine EP Impurity B (Desmethylthiamine): Lacks a methyl group compared to thiamine. synzeal.compharmaffiliates.com

Thiamine EP Impurity H (Thiamine Thiocarbamate): A process-related impurity with a different functional group. chemicea.com

Other impurities such as Thiamine sulfate ester, Oxothiamine, Thioxothiamine, Ethylthiamine, Acetylthiamine, Chlorothiamine, and Ketodithiocarbamate have also been identified. researchgate.net

Degradation Products: Thiamine is susceptible to degradation, particularly through oxidation. chemicea.comnih.gov Oxidative stress can lead to the formation of various degradation products. One significant oxidative degradation product has been identified with a mass-to-charge ratio (m/z) of 351.1604, suggesting an interaction with excipients in a formulation. sdbindex.comscilit.combohrium.com Another degradation product, N-formyl-4-amino-5-aminomethyl-2-methylpyrimidine (FAMP), has been studied in the context of oxidative stress. nih.gov The primary degradation pathway for thiamine often involves oxidation, which can be catalyzed by factors like the presence of certain metal ions. nih.govacs.org

Table 2: Characterized Impurities of this compound

Impurity Name Type Significance
Desmethylthiamine (Impurity B) Process-Related A common impurity monitored during quality control. synzeal.compharmaffiliates.com
Thiamine Thiocarbamate (Impurity H) Process-Related Its presence needs to be controlled to ensure product safety. chemicea.com
Oxidative Degradation Product (m/z 351.1604) Degradation Product Observed in accelerated stability studies. sdbindex.comscilit.combohrium.com
N-formyl-4-amino-5-aminomethyl-2-methylpyrimidine (FAMP) Degradation Product A product of thiamine oxidation. nih.gov
Thiamine Disulfide Degradation Product Formed through oxidation reactions. acs.org

Synthesis and Chemical Reactivity of Thiamine Hydrochloride

Synthetic Methodologies for Thiamine (B1217682) Hydrochloride Crystal Products

The production of thiamine hydrochloride is a well-established industrial process with several refined methodologies aimed at achieving high purity and specific crystalline forms. These methods often start from precursors like thiamine mononitrate or involve the complete synthesis from basic chemical building blocks.

Industrial production of thiamine, which is then converted to its hydrochloride salt, primarily follows several key routes. These include the malononitrile (B47326) route, the acrylonitrile (B1666552) acetamide (B32628) methyl pyrimidine (B1678525) route, and the acrylonitrile formamide (B127407) methyl pyrimidine route. researchgate.net While the malononitrile route is known for its brevity, the high cost of raw materials makes it less common than the other two routes, which are widely used in China. researchgate.net A newer, more cost-effective route starting from acrylonitrile formamide methyl pyrimidine has also been developed. researchgate.net

A convergent synthesis approach involves the condensation of two key intermediates: 3-mercapto-4-oxopentyl acetate (B1210297) and 3,4-dihydro-7-methylpyrimido[4,5-d]pyrimidine in formic acid. Another established industrial method involves the reaction of 4-amino-5-aminomethyl-2-methylpyrimidine (Grewe diamine) with a chloroketone and carbon disulfide to form thiothiamine, which is subsequently oxidized to yield thiamine.

Furthermore, thiamine hydrochloride can be synthesized from thiamine sulfate (B86663). This process involves crystallizing a saturated solution of thiamine sulfate and then reacting the resulting crystals with hydrochloric acid to produce thiamine hydrochloride. latech.edu This method is described as having simple operation and strong controllability. latech.edu

A general manufacturing flowchart can be summarized by the reaction of aminopropionitrile with methyl formate (B1220265), followed by a series of reactions including oxygenation and cyclization to form the pyrimidine ring. This intermediate is then converted to crude thiamine hydrochloride, which undergoes refining, drying, and packing. researchgate.net

A common and direct method for producing thiamine hydrochloride crystals is through the conversion of thiamine mononitrate. This process avoids the formation of intermediate solvates, such as with methanol (B129727), thereby reducing environmental impact and solvent residue. ias.ac.in

One patented method involves dispersing thiamine mononitrate in a solvent like ethyl acetate, n-propanol, or ethyl formate to form a suspension. ias.ac.inias.ac.in This suspension is heated, and hydrogen chloride gas is introduced while stirring. The hydrogen chloride gas can be generated by dropping chlorosulfonic acid into concentrated hydrochloric acid and then drying the gas by passing it through concentrated sulfuric acid. ias.ac.inias.ac.in After the introduction of the gas, the mixture is held at temperature before being slowly cooled to induce crystallization. The resulting crystals are then filtered, washed, and dried. ias.ac.in This technique yields rod-shaped crystals with good flowability. ias.ac.in

Another approach involves preparing a hydrogen chloride-methanol solution, which is then added dropwise to a methanol solution of thiamine mononitrate. sciencemadness.org The hydrogen chloride gas for this process can be generated by heating concentrated hydrochloric acid, which is considered a safer alternative to using chlorosulfonic acid. ias.ac.in After the reaction, the mixture is cooled, filtered, and dried to obtain the final thiamine hydrochloride product. sciencemadness.org

Below is a table summarizing various crystal preparation techniques from thiamine mononitrate.

Starting MaterialReagentsSolvent(s)Key Process StepsReference(s)
Thiamine MononitrateChlorosulfonic Acid, Concentrated Hydrochloric AcidEthyl Acetate, Ethyl Formate, n-Propanol1. Suspend thiamine mononitrate in solvent and heat to 50-75°C. 2. Generate HCl gas from chlorosulfonic acid and HCl(conc). 3. Pass dried HCl gas into the suspension. 4. Cool to 10°C, filter, wash, and dry. ias.ac.in, ias.ac.in
Thiamine MononitrateConcentrated Hydrochloric Acid, MethanolMethanol1. Generate HCl gas by heating HCl(conc). 2. Prepare an acidic methanol solution with the HCl gas. 3. Add the acidic methanol solution to a methanol solution of thiamine mononitrate. 4. Cool to 10°C, filter, wash, and dry. sciencemadness.org

Catalytic Applications of Thiamine Hydrochloride Hydrate (B1144303)

Thiamine hydrochloride serves as a non-toxic, inexpensive, and environmentally benign organocatalyst in a variety of organic transformations. ias.ac.in Its catalytic activity stems from the acidic proton on the thiazolium ring, which can be abstracted to form an N-heterocyclic carbene (NHC), a key reactive species. latech.edusciencemadness.org

Thiamine hydrochloride is a classic catalyst for the benzoin (B196080) condensation, a reaction that forms a new carbon-carbon bond between two aldehydes. latech.edu This reaction serves as a safer, "green" alternative to the traditional use of highly toxic cyanide catalysts. youtube.com The mechanism mirrors that of cyanide catalysis. In a basic solution, the thiamine hydrochloride forms a thiazolium ylide (an N-heterocyclic carbene). latech.edu This ylide attacks the carbonyl carbon of an aldehyde, like benzaldehyde. sciencemadness.orgyoutube.com The resulting intermediate, after proton transfer, becomes a resonance-stabilized carbanion that can then attack a second molecule of the aldehyde. Subsequent intramolecular proton transfer and elimination of the thiamine catalyst yields the benzoin product. youtube.com This catalytic cycle has been effectively used to prepare α-hydroxyketones from various aromatic and heteroaromatic aldehydes, with microwave irradiation being used to accelerate the reaction. researchgate.net

Thiamine hydrochloride has been demonstrated as a novel and efficient catalyst for the N-formylation of amines using formic acid. This method provides a convenient, one-pot synthesis of formamide derivatives from a wide range of substrates, including aromatic and aliphatic amines, as well as C-protected amino acids. The reaction proceeds smoothly at 80°C with a small catalytic amount (2 mol%) of thiamine hydrochloride, obviating the need for solvents, expensive condensing agents, or metal salts that are often required in conventional methods. nih.gov

The catalytic utility of thiamine hydrochloride extends to multicomponent reactions (MCRs), which are powerful tools for building molecular complexity in a single step. It has been successfully employed as a catalyst for the one-pot, three-component synthesis of 1,5-benzodiazepine derivatives. ias.ac.inias.ac.in In this reaction, variously substituted aryl aldehydes, o-phenylenediamine, and dimedone are condensed in water, an environmentally friendly solvent. ias.ac.in The use of 10 mol% thiamine hydrochloride at 80°C significantly improves reaction times and yields, achieving up to 96% yield in 35 minutes. ias.ac.in

Thiamine hydrochloride also catalyzes the synthesis of other heterocyclic structures. For instance, it is used in the synthesis of quinoxaline (B1680401) derivatives from aryl-1,2-diamines and 1,2-diketones at room temperature. ias.ac.inresearchgate.net Furthermore, it facilitates the four-component synthesis of dihydropyrano[2,3-c]pyrazoles and the one-pot synthesis of polysubstituted quinolines. researchgate.netrsc.org These applications highlight the versatility of thiamine hydrochloride as a green and efficient catalyst in modern organic synthesis. researchgate.net

The table below summarizes the catalytic applications of thiamine hydrochloride.

Reaction TypeSubstratesProduct(s)Key ConditionsReference(s)
Benzoin CondensationAromatic/Heteroaromatic Aldehydesα-Hydroxyketones (e.g., Benzoin)Basic solution (e.g., NaOH), 60°C or microwave irradiation sciencemadness.org, researchgate.net
N-FormylationAmines, Formic AcidFormamide Derivatives2 mol% catalyst, 80°C, solvent-free
Benzodiazepine Synthesis (MCR)o-Phenylenediamine, Aryl Aldehydes, Dimedone1,5-Benzodiazepine Derivatives10 mol% catalyst, Water, 80°C ias.ac.in
Quinoxaline SynthesisAryl-1,2-diamines, 1,2-diketonesQuinoxaline Derivatives2 mol% catalyst, Ethanol, Room Temperature ias.ac.in

Intermolecular Interactions and Solid State Modifications of Thiamine Hydrochloride

Water-Solid Interactions and Hydration/Dehydration Behavior

The relationship between thiamine (B1217682) hydrochloride and water is complex, leading to the formation of different hydrated forms and influencing its behavior under various environmental conditions.

Deliquescence and Hydrate (B1144303) Formation Phenomena

Thiamine hydrochloride is known to be hygroscopic, readily absorbing moisture from the atmosphere. nih.govebi.ac.uk This tendency can lead to deliquescence, a process where a solid absorbs enough moisture to dissolve and form a solution. The critical relative humidity (RH) at which this occurs for the nonstoichiometric hydrate (NSH) of thiamine hydrochloride is approximately 88% at 25°C. researchgate.net

Thiamine hydrochloride can exist in several hydrated forms, including a nonstoichiometric hydrate (NSH), which can contain up to one mole of water per mole of thiamine hydrochloride, and a hemihydrate (HH). nih.govresearchgate.net The NSH is the more common commercial form. google.com The formation of these hydrates is a crucial factor in the material's stability. For instance, the anhydrous form, when exposed to humidity, rapidly transforms into the monohydrate, which is stable at room temperature. researchgate.net However, under prolonged exposure to humidity at room temperature, a transformation to the more stable hemihydrate can occur. researchgate.net The deliquescence phenomenon can be influenced by the presence of other substances. For example, in blends with other vitamins and fructose, the deliquescence point can be lowered, leading to increased moisture sorption even at relative humidities below the deliquescence point of the individual components. nih.gov

Mechanisms of Water Transport within Crystal Lattices

The movement of water molecules within the crystal lattice of thiamine hydrochloride hydrates is a dynamic process. Variable temperature solid-state NMR studies have revealed that water molecules move rapidly within the crystal lattice of the nonstoichiometric hydrate (NSH) at room temperature. nih.gov Interestingly, the crystal structure of NSH does not possess continuous channels for water to travel through. nih.gov It is hypothesized that the cooperative deformation of the thiamine molecules themselves facilitates the non-disruptive departure of water molecules from the lattice during dehydration. nih.gov This dehydration process is accompanied by a contraction of the crystal lattice. nih.govresearchgate.net The dehydration of the NSH form is initiated at around 40°C. nih.gov In contrast, the hemihydrate (HH) form is more stable, with dehydration occurring at much higher temperatures, above 120°C, and is associated with chemical decomposition. nih.govresearchgate.net

Influence of Processing and Storage Conditions on Hydration State

The hydration state of thiamine hydrochloride is highly susceptible to processing and storage conditions. Manufacturing processes such as wet granulation can induce phase transformations. For instance, wet granulation of the nonstoichiometric hydrate (NSH) can lead to its transformation into the hemihydrate (HH) form. researchgate.net The drying phase of granulation and storage at elevated temperatures (50°C and 80°C) can cause water loss. ebi.ac.ukresearchgate.net

Storage conditions, particularly relative humidity (RH) and temperature, play a critical role in the stability and hydration state of thiamine hydrochloride. Storage at high RH can lead to the absorption of water and potential phase transformations. researchgate.netresearchgate.net For example, storing tablets containing NSH at 40°C and 75% RH can result in a complete transformation to the HH form within 30 hours. researchgate.net This transformation can lead to physical changes in the tablets, such as increased volume and hardness. researchgate.net Conversely, storage at low RH can lead to dehydration. nih.gov The presence of other components in a formulation can also influence these transformations. researchgate.net For example, the water released from the dehydration of dicalcium phosphate (B84403) dihydrate in a tablet formulation can facilitate the transition of NSH to HH. researchgate.net

Interactions with Other Chemical Entities

Beyond its interaction with water, thiamine hydrochloride can also form new solid-state structures through interactions with other molecules, leading to the formation of co-crystals and salts, and can also interact with surfactants in solution.

Formation of Co-crystals and Salts (e.g., with Organic Acids)

While thiamine hydrochloride itself is a salt, there has been limited research into forming new salts of thiamine with organic acids. google.com The unique structure of the thiamine molecule presents challenges in forming stable organic acid salts. google.com However, the potential exists to create novel and stable thiamine salts and co-crystals with pharmaceutically acceptable organic acids. google.com Such new solid forms could offer improved properties, such as reduced hygroscopicity. For instance, thiamine mononitrate is a less hygroscopic alternative to thiamine chloride hydrochloride and is often preferred in food powders. google.comprf.org The formation of these new multi-component crystalline systems could provide alternative solid forms with enhanced stability and consumer acceptability. prf.org

Interaction with Anionic Surfactants

In aqueous solutions, thiamine hydrochloride interacts with anionic surfactants, such as long-chain alkyl sulfates. informaticsjournals.co.inresearcher.lifeinformaticsjournals.co.in Studies using conductimetric titration have shown distinct regions of interaction, including complexation, precipitation, and separation. informaticsjournals.co.inresearcher.life The formation of ion-pairs between the positively charged thiamine molecule and the anionic surfactant has been observed, with the strength of this interaction depending on the alkyl chain length of the surfactant. informaticsjournals.co.in At surfactant concentrations above the critical micelle concentration, the formed complex can dissolve, resulting in a clear solution. informaticsjournals.co.in The presence of thiamine hydrochloride can also influence the micellization and surface activity of anionic surfactants. researchgate.net

Interactions with Inorganic Species (e.g., Polyoxometalates)

The interaction of thiamine hydrochloride with various inorganic species, particularly polyoxometalates (POMs), has been a subject of research. These interactions can lead to the formation of new hybrid materials with unique properties.

Studies have explored the interaction between thiamine hydrochloride and Keplerate-type polyoxometalates, such as the iron-molybdenum nanocluster {Mo72Fe30}. researchgate.net The interaction is characterized as energetically unfavorable, with a predominant contribution from entropy to the Gibbs energy. researchgate.net This increase in entropy is linked to the loss of the crystalline structure of one of the components, thiamine hydrochloride, as confirmed by X-ray analysis. researchgate.net The formation of ionic associates between thiamine chloride and Keplerate-type polyoxometalates has been observed. researchgate.net

Another area of investigation involves the creation of hybrid nanomaterials by combining thiamine hydrochloride with phosphomolybdic acid. researchgate.net These vitamin-based hybrid nanomaterials can be prepared through a simple stirring process in an acidic aqueous solution. researchgate.net Such materials have shown potential as catalysts, for instance, in the selective oxidation of sulfides using aqueous hydrogen peroxide. researchgate.net

The interaction of polyoxometalates with biological molecules is not limited to thiamine. For instance, Ti-containing α-Keggin polyoxometalates have been studied for their potential interaction with proteins like the SARS 3CL pro. nih.govnih.gov These studies, employing molecular modeling, indicate that POMs can bind with high affinity to the active site regions of such proteins, with electrostatic interactions playing a crucial role. nih.govnih.gov

Excipient-Induced Solid-State Transformations

The solid-state form of thiamine hydrochloride is susceptible to transformations induced by the presence of pharmaceutical excipients, processing methods, and environmental conditions such as humidity and temperature. These transformations can significantly impact the physical and chemical properties of the final product.

Thiamine hydrochloride can exist in different crystalline forms, including a nonstoichiometric hydrate (NSH) and a hemihydrate (HH). nih.govresearchgate.net The transformation from the NSH form to the HH form can be induced by storage conditions and the presence of excipients. nih.govresearchgate.net

Research has shown that in tablets prepared by wet granulation of the NSH form alone, a complete transformation to the HH form can occur within 30 hours of storage at 40°C and 75% relative humidity. nih.govresearchgate.net This phase transformation is accompanied by a notable increase in both the volume and hardness of the tablets. nih.govresearchgate.net The growth of needle-like HH crystals has been observed through scanning electron microscopy. nih.govresearchgate.net

The inclusion of excipients can further influence these transformations. When microcrystalline cellulose (B213188) (MCC) is incorporated into the wet granulation, the resulting tablets also show a significant increase in disintegration time upon storage, in addition to the changes in volume and hardness. nih.govresearchgate.net However, when tablets are prepared by direct compression of a physical mixture of NSH and MCC, no significant changes in tablet properties are observed, even though the solid-form conversion still takes place. nih.govresearchgate.net

The amorphization of thiamine hydrochloride can also be induced by certain excipients. When thiamine chloride hydrochloride (TClHCl) is prepared as a lyophilized dispersion with amorphous polymers like pectin (B1162225) or polyvinylpyrrolidone (B124986) (PVP), it exists in an amorphous state. nih.gov Amorphous thiamine is found to be less chemically stable than its crystalline form. nih.gov Interestingly, thiamine demonstrates greater stability in dispersions with pectin compared to those with PVP, a difference attributed to the presence and extent of intermolecular interactions between TClHCl and pectin. nih.gov

Exposure to different solvents and vapors can also lead to solid-state transformations. For instance, crystalline phases of thiamine hydrochloride, such as the hemihydrate (HH) and nonstoichiometric hydrate (NSH), can form a monomethanolate when exposed to anhydrous methanol (B129727). researchgate.net

Table 1: Summary of Excipient-Induced Solid-State Transformations of Thiamine Hydrochloride

Initial FormExcipient/ConditionResulting FormObserved Changes in PropertiesReference
Nonstoichiometric Hydrate (NSH)Wet granulation, stored at 40°C/75% RHHemihydrate (HH)Increased tablet volume and hardness. nih.govresearchgate.net
Nonstoichiometric Hydrate (NSH)Wet granulation with Microcrystalline Cellulose (MCC), storedHemihydrate (HH)Increased tablet volume, hardness, and disintegration time. nih.govresearchgate.net
Nonstoichiometric Hydrate (NSH)Direct compression with Microcrystalline Cellulose (MCC)Hemihydrate (HH)No significant change in tablet properties. nih.govresearchgate.net
Crystalline Thiamine Chloride Hydrochloride (TClHCl)Lyophilization with Pectin or Polyvinylpyrrolidone (PVP)Amorphous TClHClDecreased chemical stability compared to crystalline form. nih.gov
Hemihydrate (HH) or Nonstoichiometric Hydrate (NSH)Exposure to anhydrous methanolMonomethanolateFormation of a new solvate. researchgate.net

Q & A

Basic Research Questions

Q. How can researchers identify and assess the purity of thiamine hydrochloride hydrate in experimental settings?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic techniques. Ultraviolet-visible (UV-Vis) spectrophotometry at 1:100,000 dilution confirms identity by matching absorption spectra to reference standards . Infrared (IR) spectroscopy via potassium bromide disk methods verifies molecular structure . For purity, perform heavy metal testing (<20 ppm) using Method 1 with lead standards and assess nitrate contamination via sulfuric acid and iron(II) sulfate tests . High-performance liquid chromatography (HPLC) with internal standards (e.g., methyl benzoate) quantifies anhydrous thiamine hydrochloride with a precision of ±5% .

Q. What factors influence the stability of this compound in aqueous solutions during storage?

  • Methodological Answer : Stability depends on pH (optimal range: 2.5–4.5), temperature (store at 2–8°C), and light exposure (use light-resistant containers) . Degradation pathways include hydrolysis under alkaline conditions and oxidation in the presence of metals. Monitor degradation products like thiochrome using cyclodextrin-modified micellar ultra-pressure liquid chromatography (CD-MUPLC) .

Q. What purification methods are effective for isolating this compound from synthetic byproducts?

  • Methodological Answer : Crystallization in acidic ethanol (pH-adjusted with HCl) removes insoluble impurities . For advanced purification, use column chromatography with silica gel or ion-exchange resins. Confirm purity via melting point analysis (250°C with decomposition) and water content determination via Karl Fischer titration (<1.07% w/w) .

Advanced Research Questions

Q. How do monohydrate and hemihydrate forms of thiamine hydrochloride differ in dehydration behavior, and how can these differences be modeled?

  • Methodological Answer : Monohydrate exhibits faster dehydration kinetics than hemihydrate due to weaker hydrogen-bonding networks. Use differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to study dehydration thermodynamics. Periodic density functional theory (DFT) calculations model water molecule interactions in crystal lattices, correlating with experimental solid-state NMR data (e.g., 35Cl^{35}\text{Cl} and 2H^{2}\text{H} NMR) to predict stability .

Q. Can this compound act as a green catalyst in multicomponent organic reactions?

  • Methodological Answer : Yes, it catalyzes pyrazolopyranopyrimidine synthesis via a one-pot reaction of ethyl acetoacetate, hydrazine hydrate, barbituric acid, and aldehydes. Optimize conditions at room temperature with 5 mol% catalyst loading in water. Monitor reaction progress using 1H^{1}\text{H} NMR and confirm yields (70–95%) via HPLC .

Q. How do computational methods explain the molecular-level differences between thiamine hydrochloride hydrates observed in experimental NMR spectra?

  • Methodological Answer : Ab initio molecular dynamics simulations reveal that monohydrate’s crystalline water forms stronger hydrogen bonds with chloride ions, altering 35Cl^{35}\text{Cl} quadrupolar coupling constants compared to hemihydrate. Pair distribution function (PDF) analysis of X-ray diffraction data validates these interactions .

Q. What pharmacokinetic challenges arise when administering high-dose this compound in metabolic studies?

  • Methodological Answer : At doses >500 mg, nonlinear pharmacokinetics occur due to saturation of intestinal thiamine transporters (e.g., THTR2). Use LC-MS/MS to measure plasma thiamine and erythrocyte thiamine diphosphate (TDP). Compare bioavailability to lipophilic analogs like benfotiamine, which show 10-fold higher absorption .

Q. How can researchers resolve contradictions in stability data between this compound and its anhydrous form under varying humidity?

  • Methodological Answer : Conduct dynamic vapor sorption (DVS) experiments at 25°C with controlled humidity (0–90% RH). Hemihydrate converts to monohydrate above 60% RH, increasing solubility by 15%. Use Raman spectroscopy to track hydrate-anhydrate phase transitions and validate with DFT-predicted Gibbs free energy differences .

Q. What analytical strategies enable simultaneous quantification of this compound with other water-soluble vitamins in complex matrices?

  • Methodological Answer : CD-MUPLC with a hybrid isocratic mobile phase (0.1% trifluoroacetic acid in acetonitrile/water) resolves thiamine, pyridoxine, and ascorbic acid in milk. Validate using spike-recovery tests (85–110% recovery) and limit of detection (LOD: 0.1 µg/mL) .

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